N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
Overview
Description
Cgp-33304, also known as 1H-Tetrazole-5-carboxamide, N-(5-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)-4-bromo-2-methylphenyl)-, monosodium salt, is a compound with significant potential in therapeutic applications. It is a dual phospholipase A2 inhibiting agent and leukotriene receptor antagonist. This compound has shown promise in preventing hypoxia secondary to leukotriene-induced bronchoconstriction in shock states and may be useful in treating acute ischemic disorders, including traumatic shock.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cgp-33304 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Tetrazole Ring: This is typically achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a suitable phenyl precursor.
Attachment of the Propoxy Group: This is done through an etherification reaction, where the bromophenyl compound is reacted with a propyl alcohol derivative.
Final Coupling: The final step involves coupling the tetrazole ring with the bromophenyl-propoxy intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of Cgp-33304 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal conditions to ensure high reaction rates and product stability.
Purification Techniques: Using methods such as recrystallization, chromatography, and distillation to achieve high purity.
Safety Measures: Implementing protocols to handle hazardous reagents and by-products safely.
Chemical Reactions Analysis
Types of Reactions
Cgp-33304 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Cgp-33304 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on leukotriene receptors and phospholipase A2, making it a valuable tool in understanding inflammatory pathways.
Medicine: Investigated for its potential therapeutic applications in treating acute ischemic disorders and preventing hypoxia-induced bronchoconstriction.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Cgp-33304 exerts its effects by inhibiting phospholipase A2 and blocking leukotriene receptors. This dual action prevents the formation of leukotrienes, which are potent mediators of inflammation and bronchoconstriction. By blocking these pathways, Cgp-33304 helps to reduce inflammation and prevent bronchoconstriction, making it useful in treating conditions like asthma and acute ischemic disorders.
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in treating asthma.
Zileuton: A 5-lipoxygenase inhibitor that prevents leukotriene synthesis.
Pranlukast: A leukotriene receptor antagonist similar to montelukast.
Uniqueness of Cgp-33304
Cgp-33304 is unique due to its dual action as both a phospholipase A2 inhibitor and a leukotriene receptor antagonist. This dual mechanism provides a broader range of therapeutic effects compared to compounds that target only one pathway. Additionally, its potential use in treating acute ischemic disorders sets it apart from other leukotriene receptor antagonists .
Properties
CAS No. |
111130-14-4 |
---|---|
Molecular Formula |
C23H25BrN5NaO5 |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-bromo-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide |
InChI |
InChI=1S/C23H26BrN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1 |
InChI Key |
RODQJMRHNNVXAG-UHFFFAOYSA-M |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+] |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+] |
Appearance |
Solid powder |
111130-14-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 33304 CGP-33304 N (3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.